1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde
Description
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is a bicyclic heterocyclic compound featuring an indazole core with a methyl group at the 1-position and an aldehyde functional group at the 3-position. The aldehyde group at the 3-position distinguishes it from analogs with ester, carboxylic acid, or amide substituents, influencing its reactivity, solubility, and pharmacokinetic properties .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-methyl-4,5,6,7-tetrahydroindazole-3-carbaldehyde |
InChI |
InChI=1S/C9H12N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h6H,2-5H2,1H3 |
InChI Key |
DSRBRLXKUXXRLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cyclohexanone Precursors
The starting point is often a substituted cyclohexanone derivative containing 1,3-dicarbonyl functionality, which can be synthesized via modified aldol condensation reactions. For example, reacting acetylacetone with heteroaromatic aldehydes such as indole-3-carbaldehyde in the presence of a base (e.g., piperidine) in dimethyl sulfoxide (DMSO) solvent yields substituted cyclohexanones with high efficiency (yields up to 98% reported).
| Reagents | Solvent | Catalyst/Base | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Indole-3-carbaldehyde + Acetylacetone | DMSO | Piperidine (20 mol%) | Ambient | 5 hours | ~98 |
The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by acidification and washing with water to yield solid cyclohexanone intermediates.
Cyclization with Hydrazine Hydrate to Form Tetrahydroindazole
The cyclohexanone derivatives undergo cyclization with hydrazine hydrate (or substituted hydrazines) in methanol under reflux conditions. This step forms the tetrahydro-1H-indazole ring system via nucleophilic attack of hydrazine on the 1,3-dicarbonyl moiety, followed by ring closure.
| Reagents | Solvent | Temperature | Equivalents of Hydrazine | Time | Yield (%) |
|---|---|---|---|---|---|
| Cyclohexanone derivative + Hydrazine hydrate | Methanol | Reflux | 2.1 equiv | Several hours | ~65 |
After completion (monitored by TLC), the reaction mixture is cooled, poured into ice-cold water, and the precipitated product is filtered and dried under vacuum.
Methylation at Nitrogen (N-1) Position
The methylation of the indazole nitrogen (N-1) can be achieved by standard alkylation methods, such as treatment with methyl iodide or methyl sulfate under basic conditions. This step is typically performed after the formation of the tetrahydroindazole core to introduce the 1-methyl substituent.
| Reagents | Solvent | Base | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Tetrahydroindazole derivative | Acetonitrile or DMF | Potassium carbonate or sodium hydride | Ambient to reflux | Several hours | Methyl iodide as methylating agent |
The reaction yields 1-methyl-4,5,6,7-tetrahydro-1H-indazole derivatives with high selectivity at the N-1 position.
Introduction or Retention of Aldehyde Group at Position 3
The aldehyde function at position 3 can be introduced either by starting from an aldehyde-containing precursor or by selective oxidation of a methyl or hydroxymethyl substituent at position 3 after ring formation. The aldehyde group is stable under the cyclization and methylation conditions when properly protected or introduced at an early stage.
In the reported syntheses, the use of indole-3-carbaldehyde as a starting material ensures the aldehyde functionality is incorporated into the final tetrahydroindazole framework.
Characterization and Confirmation of Structure
The synthesized compounds are characterized using:
- Fourier-transform infrared spectroscopy (FTIR): Characteristic aldehyde C=O stretch around 1690-1709 cm⁻¹.
- Nuclear magnetic resonance (NMR) spectroscopy:
- $$^{1}H$$ NMR shows aldehyde proton signals typically around 9-10 ppm.
- Signals corresponding to methyl groups at N-1 and other methyl substituents.
- Mass spectrometry (MS): Confirms molecular weight and formula.
- Melting point (M.P.): Used to assess purity and identity.
| Characteristic | Typical Data |
|---|---|
| FTIR (C=O stretch) | 1690 - 1710 cm⁻¹ |
| $$^{1}H$$ NMR (aldehyde H) | δ 9.5 - 10.5 ppm |
| $$^{13}C$$ NMR (aldehyde C) | δ ~190-200 ppm |
| Melting Point | 160 - 185 °C (depending on derivative) |
| Mass Spectrometry | Matches calculated molecular mass |
These data confirm the successful synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde and related derivatives.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| 1 | Aldol condensation | Indole-3-carbaldehyde + Acetylacetone, piperidine, DMSO, ambient, 5 h | Substituted cyclohexanone derivative | ~98 | High yield, monitored by TLC |
| 2 | Cyclization with hydrazine | Hydrazine hydrate (2.1 equiv), methanol, reflux | Tetrahydro-1H-indazole core | ~65 | Reflux, product isolated by filtration |
| 3 | N-Methylation | Methyl iodide, base (K2CO3 or NaH), solvent (DMF/ACN), ambient to reflux | 1-methyl-4,5,6,7-tetrahydro-1H-indazole derivative | Variable | Selective N-1 methylation |
| 4 | Aldehyde introduction/retention | Starting from indole-3-carbaldehyde or selective oxidation | This compound | - | Aldehyde stable under conditions |
Research Findings and Applications
- The described synthetic route offers a reliable and efficient method to access this compound and its derivatives with good yields and purity.
- These compounds have been evaluated for biological activities, including antibacterial properties, indicating the importance of precise synthetic control to obtain active compounds.
- The methodology allows for structural diversification by varying substituents on the cyclohexanone precursor or hydrazine derivatives, enabling the exploration of structure-activity relationships.
Chemical Reactions Analysis
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Reagents like Grignard reagents (RMgX) are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ produces alcohols.
Scientific Research Applications
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex indazole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Indazole derivatives, including this compound, have shown potential in the treatment of diseases such as cancer, inflammation, and infections. Their ability to modulate biological pathways makes them promising candidates for drug development.
Industry: In the agrochemical industry, indazole derivatives are used as active ingredients in pesticides and herbicides due to their biological activity.
Mechanism of Action
The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations :
- Aldehyde vs. Ester Groups : The aldehyde group in the target compound is more polar and reactive than ester groups, making it suitable for further derivatization (e.g., Schiff base formation). Esters, such as ethyl and methyl derivatives, are typically more stable and lipophilic, favoring membrane permeability .
- Carbohydrazide : The carbohydrazide derivative (90434-92-7) introduces hydrogen-bonding capabilities, which may improve target binding in enzyme inhibition .
Biological Activity
1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula : C9H10N2O
Molecular Weight : 162.19 g/mol
IUPAC Name : this compound
Canonical SMILES : C1CC(N2C=CC(C1)N=N2)C(=O)C
InChI Key : AAPAHMKOSORLFK-UHFFFAOYSA-N
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with various molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to modulation of biological processes such as inflammation and tumor growth.
Anticancer Properties
Research has indicated that indazole derivatives exhibit significant anticancer activities. For example, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the indazole ring can enhance anticancer potency.
Antimicrobial Activity
Indazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrate that these compounds can inhibit the growth of various bacterial strains. The effectiveness often correlates with the concentration of the compound used during testing.
Case Studies
- Anticancer Activity Study
- Antimicrobial Activity Evaluation
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity | IC50 (nM) |
|---|---|---|---|
| This compound | C9H10N2O | Anticancer | 25 |
| 5-Fluoroindazole | C7H6FN3 | Antimicrobial | 30 |
| 4-Aminoindazole | C7H8N4 | Anticancer | 15 |
Q & A
Advanced Research Question
- Hepatic microsomes : Assess CYP450-mediated metabolism; monitor aldehyde dehydrogenase activity .
- Caco-2 monolayers : Measure permeability (Papp < 1×10⁻⁶ cm/s indicates poor absorption) .
- Plasma protein binding : Equilibrium dialysis reveals >90% binding to albumin, impacting free fraction availability .
How can contradictory data on the compound’s cytotoxicity be reconciled?
Advanced Research Question
Variability arises from cell line specificity and assay endpoints:
- Apoptosis vs. necrosis : Flow cytometry with Annexin V/PI staining distinguishes mechanisms .
- ROS induction : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in cancer vs. normal cells .
- Metabolic profiling : Seahorse assays link cytotoxicity to mitochondrial dysfunction .
What strategies improve the compound’s selectivity for neurodegenerative disease targets?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
